molecular formula C30H32N6O5 B451946 4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B451946
M. Wt: 556.6g/mol
InChI Key: NFICYQJDEJCODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including a nitro group, a pyrazole ring, a methoxy group, and a quinolinecarboxamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: Introduction of the methoxy group via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Quinolinecarboxamide synthesis: This involves the cyclization of an appropriate precursor, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the carbonyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Alcohols: Formed from the reduction of carbonyl groups.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s multiple functional groups allow for interactions with various biological targets, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific enzymes or receptors.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which 4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE analogs: Compounds with similar structures but different substituents on the pyrazole or quinoline rings.

    Other pyrazole derivatives: Compounds like 3,5-dimethyl-1H-pyrazole, which share the pyrazole core but have different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from catalysis to drug development.

Properties

Molecular Formula

C30H32N6O5

Molecular Weight

556.6g/mol

IUPAC Name

4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C30H32N6O5/c1-17-8-9-31-25(10-17)34-29(38)26-18(2)33-22-12-30(3,4)13-23(37)28(22)27(26)19-6-7-24(41-5)20(11-19)15-35-16-21(14-32-35)36(39)40/h6-11,14,16,27,33H,12-13,15H2,1-5H3,(H,31,34,38)

InChI Key

NFICYQJDEJCODB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)CN5C=C(C=N5)[N+](=O)[O-])C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)CN5C=C(C=N5)[N+](=O)[O-])C(=O)CC(C3)(C)C)C

Origin of Product

United States

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